molecular formula C9H14N2O3 B010838 Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate CAS No. 105513-58-4

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate

Cat. No. B010838
M. Wt: 198.22 g/mol
InChI Key: YJRZASLTYHDITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate, also known as EEMC, is a chemical compound with potential applications in scientific research. This compound belongs to the oxazole family and has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. In

Mechanism Of Action

The mechanism of action of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves the selective inhibition of the hERG potassium channel. This leads to a prolongation of the cardiac action potential, which can result in arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate achieves this by binding to a specific site on the channel and preventing the movement of potassium ions through the channel.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate are mainly related to its inhibition of the hERG potassium channel. This can result in a prolongation of the cardiac action potential, which can lead to arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has also been shown to have an effect on the central nervous system, where it can modulate the activity of certain neurotransmitter receptors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate in lab experiments is its specificity for the hERG potassium channel. This makes it a valuable tool for the study of cardiac arrhythmias. However, one of the limitations of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is its potential toxicity. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to have a cytotoxic effect on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate. One area of research is the development of analogs of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate with improved specificity and reduced toxicity. Another area of research is the study of the effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate on other ion channels and neurotransmitter receptors. Finally, the potential therapeutic applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate for the treatment of cardiac arrhythmias and other diseases should be explored further.

Synthesis Methods

The synthesis of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves a multi-step process that starts with the protection of the carboxylic acid group of 2-methyloxazole-4-carboxylic acid. This is followed by the reaction of the protected acid with ethylamine to form the corresponding amide. The amide is then deprotected and reacted with ethyl chloroformate to yield the final product, Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. One of the main applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is in the study of ion channels. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to selectively inhibit the hERG potassium channel, which is involved in the repolarization of cardiac action potentials. This makes Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate a potential candidate for the treatment of cardiac arrhythmias.

properties

CAS RN

105513-58-4

Product Name

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-(ethylamino)-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-10-8-7(9(12)13-5-2)11-6(3)14-8/h10H,4-5H2,1-3H3

InChI Key

YJRZASLTYHDITH-UHFFFAOYSA-N

SMILES

CCNC1=C(N=C(O1)C)C(=O)OCC

Canonical SMILES

CCNC1=C(N=C(O1)C)C(=O)OCC

synonyms

4-Oxazolecarboxylicacid,5-(ethylamino)-2-methyl-,ethylester(9CI)

Origin of Product

United States

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